molecular formula C29H24N2O4S B2767615 2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)phenethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 887890-04-2

2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)phenethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No.: B2767615
CAS No.: 887890-04-2
M. Wt: 496.58
InChI Key: ZNLIOJAWUHJHIQ-UHFFFAOYSA-N
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Description

2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)phenethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione ( 887890-04-2) is a synthetic organic compound with a molecular formula of C29H24N2O4S and a molecular weight of 496.6 g/mol . This complex molecule is built on two privileged heterocyclic scaffolds in medicinal chemistry: the 1H-benzo[de]isoquinoline-1,3(2H)-dione (also known as a naphthalimide core) and the 3,4-dihydroquinoline, which are linked by a phenethyl-sulfonamide bridge. Researchers can investigate this compound as a potential chemical tool in early-stage drug discovery. The structural motifs present in this molecule are associated with a range of biological activities. For instance, derivatives of the 3,4-dihydroisoquinolin-1(2H)-one scaffold, a closely related structure, have demonstrated significant antioomycete activity against plant pathogens like Pythium recalcitrans , suggesting potential for application in agricultural sciences . Furthermore, 1H-benzo[de]isoquinoline-1,3(2H)-dione-based compounds have been explored in pharmaceutical research for their potential to inhibit bromodomain proteins such as BRPF1, BRPF2, TAF1, and TAF1L, which are considered promising targets in oncology for the treatment of hyperproliferative diseases like cancer . The presence of the sulfonyl group can enhance metabolic stability and influence the molecule's ability to bind to target proteins. This product is intended for research purposes by qualified laboratory personnel only. It is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-[2-[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)phenyl]ethyl]benzo[de]isoquinoline-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H24N2O4S/c32-28-24-10-3-7-22-8-4-11-25(27(22)24)29(33)30(28)19-17-20-13-15-23(16-14-20)36(34,35)31-18-5-9-21-6-1-2-12-26(21)31/h1-4,6-8,10-16H,5,9,17-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNLIOJAWUHJHIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)S(=O)(=O)C3=CC=C(C=C3)CCN4C(=O)C5=CC=CC6=C5C(=CC=C6)C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary targets of the compound are yet to be identified. The compound belongs to the class of nitrogen-containing heterocyclic compounds, which are known to interact with a variety of biological targets

Mode of Action

It is known that the compound is synthesized through sequential reactions of 2-alkynylanilines with ketones. This process involves Brønsted acid mediated or Lewis acid catalyzed reactions. The resulting compound may interact with its targets through similar chemical reactions, leading to changes in the target’s function.

Biochemical Pathways

The compound may affect various biochemical pathways due to its potential interaction with different biological targetsCompounds with similar structures have been shown to affect pathways involving nitrogen-containing heterocyclic compounds.

Result of Action

Compounds with similar structures have been shown to exhibit antifungal activity. The specific effects of this compound may depend on its targets and the biochemical pathways it affects.

Biological Activity

The compound 2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)phenethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a hybrid molecule that incorporates pharmacophoric features from both quinoline and benzoisoquinoline structures. This compound has garnered interest due to its potential biological activities, particularly in the context of neurodegenerative diseases and cancer therapy.

Chemical Structure and Properties

The molecular formula of the compound is C21H22N2O3SC_{21}H_{22}N_2O_3S, with a molecular weight of approximately 378.48 g/mol. The structure features a benzoisoquinoline core linked to a sulfonyl group derived from 3,4-dihydroquinoline, which may contribute to its biological activity.

Biological Activity Overview

Recent studies have highlighted the following biological activities associated with this compound:

  • Inhibition of Enzymes : The compound exhibits potent inhibitory effects on acetylcholinesterase (AChE) and monoamine oxidases (MAOs), which are critical targets in the treatment of Alzheimer's disease. For instance, related compounds with similar structures have shown IC50 values in the low micromolar range against these enzymes, suggesting potential for cognitive enhancement and neuroprotection .
  • Anticancer Properties : Preliminary studies indicate that derivatives of this compound may possess anticancer activity. For example, compounds incorporating the 3,4-dihydroquinoline moiety have been reported to exhibit moderate to high potency against various cancer cell lines, including those resistant to conventional therapies .

The mechanism by which this compound exerts its biological effects is believed to involve multiple pathways:

  • Enzyme Inhibition : By binding to the active sites of AChE and MAOs, the compound prevents the breakdown of neurotransmitters like acetylcholine and dopamine, potentially enhancing synaptic transmission and improving cognitive functions .
  • Cellular Signaling Modulation : The sulfonyl group may influence cellular signaling pathways related to apoptosis and cell proliferation, contributing to its anticancer effects. This is supported by studies showing that similar compounds can modulate signaling pathways involved in tumor growth and metastasis .

Table 1: Biological Activity Summary

Activity TypeTarget Enzyme/Cell LineIC50 ValuesReference
AChE InhibitionHuman AChE~0.28 µM
MAO-B InhibitionHuman MAO-B~0.0029 µM
CytotoxicityPC12 CellsNon-toxic < 12.5 µM
Anticancer ActivityVarious Cancer Cell LinesModerate Potency

Case Studies

  • Neuroprotective Effects : A study demonstrated that a related compound could penetrate the blood-brain barrier (BBB) effectively while showing no cytotoxicity at therapeutic concentrations. This characteristic is crucial for developing treatments for neurodegenerative diseases like Alzheimer's .
  • Antitumor Efficacy : In vitro tests have revealed that compounds similar to 2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)phenethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione can induce apoptosis in cancer cells through modulation of key signaling pathways. These findings suggest that further exploration into this class of compounds could yield promising therapeutic agents for cancer treatment .

Q & A

Basic: What are the key steps for synthesizing this compound, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis involves multi-step organic reactions, typically including:

  • Core Formation: Cyclization of phthalimide derivatives or naphthalic anhydrides to construct the benzo[de]isoquinoline-dione core .
  • Sulfonation: Introducing the sulfonyl group via reaction with 3,4-dihydroquinoline sulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine) to ensure regioselectivity .
  • Phenethyl Attachment: Friedel-Crafts alkylation or nucleophilic substitution to link the phenethyl group to the sulfonyl moiety .
    Optimization Strategies:
  • Use catalysts like KCN for cyclization (yield improvements up to 15% reported in analogs) .
  • Control temperature (e.g., 0–5°C during sulfonation to minimize side reactions) .
  • Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradients) .

Basic: Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • Structural Confirmation:
    • NMR (¹H/¹³C): Assign peaks for sulfonyl (δ ~3.5–4.0 ppm for dihydroquinoline protons) and phenethyl groups (δ ~7.2–7.8 ppm for aromatic protons) .
    • Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
  • Purity Assessment:
    • HPLC: Use C18 columns with acetonitrile/water mobile phases (95% purity threshold) .
    • X-ray Crystallography: Resolve stereochemistry (if crystalline; see similar compounds in ).

Basic: How is preliminary biological activity evaluated for this compound?

Methodological Answer:

  • In Vitro Screening:
    • Anticancer: MTT assays against cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
    • Antimicrobial: Disk diffusion assays (e.g., against E. coli or S. aureus) with zone-of-inhibition measurements .
  • Enzyme Inhibition: Fluorescence polarization assays to assess binding to bromodomains (e.g., BRPF1/TAF1) at µM concentrations .

Advanced: How can structure-activity relationships (SAR) be systematically studied for this compound?

Methodological Answer:

  • Analog Synthesis: Modify substituents (e.g., replace dihydroquinoline with azepane or vary phenethyl groups ).
  • Key Parameters:
    • Electrophilicity: Compare sulfonyl vs. carbonyl groups in binding assays .
    • Hydrophobicity: Measure logP values (e.g., via shake-flask method) to correlate with membrane permeability .
  • Data Analysis: Use multivariate regression to link structural features (e.g., Hammett σ values) to bioactivity .

Advanced: How to resolve contradictions in reported biological activity data?

Methodological Answer:

  • Assay Standardization:
    • Normalize cell viability assays using identical positive controls (e.g., doxorubicin for cytotoxicity) .
    • Validate enzyme inhibition with recombinant proteins from consistent sources .
  • Meta-Analysis: Compare IC₅₀ ranges across studies (e.g., ±10% variability in bromodomain inhibition ).

Advanced: What computational methods predict binding modes with biological targets?

Methodological Answer:

  • Docking Studies: Use AutoDock Vina or Schrödinger Suite to model interactions with bromodomains (PDB: 4QZS) .
  • MD Simulations: Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes .
  • Pharmacophore Mapping: Identify critical H-bond acceptors (e.g., sulfonyl oxygen) and aromatic π-stacking regions .

Advanced: What strategies improve aqueous solubility without compromising activity?

Methodological Answer:

  • Prodrug Design: Introduce phosphate esters at the hydroxyl group (hydrolyzable in vivo) .
  • Cocrystallization: Use coformers like succinic acid to enhance dissolution rates (test via powder XRD) .
  • Nanoformulation: Encapsulate in PLGA nanoparticles (e.g., 150 nm size, PDI <0.2) for sustained release .

Advanced: How to assess in vitro toxicity and selectivity profiles?

Methodological Answer:

  • Selectivity Screening:
    • Compare IC₅₀ values in cancer vs. normal cells (e.g., HEK293) to calculate selectivity indices .
  • Mechanistic Toxicity:
    • Measure mitochondrial membrane potential (JC-1 assay) and ROS generation (DCFH-DA probe) .

Advanced: What experimental approaches identify molecular targets of this compound?

Methodological Answer:

  • Pull-Down Assays: Use biotinylated analogs with streptavidin beads to isolate binding proteins (analyzed via LC-MS/MS) .
  • CRISPR Screening: Perform genome-wide knockout libraries to identify sensitized/de-sensitized pathways .
  • Thermal Shift Assay (TSA): Monitor protein melting temperatures to detect stabilization upon ligand binding .

Advanced: How to evaluate photostability and degradation pathways?

Methodological Answer:

  • Forced Degradation Studies: Expose to UV light (λ=254 nm) and analyze degradants via LC-MS .
  • Kinetic Modeling: Use Arrhenius plots to predict shelf-life under varying temperatures .
  • Radical Scavengers: Add ascorbic acid to assess oxidative degradation mechanisms .

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